N-(3-chloro-4-methylphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide
CAS No.: 902278-89-1
Cat. No.: VC4175037
Molecular Formula: C26H23ClN2O4S
Molecular Weight: 494.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902278-89-1 |
|---|---|
| Molecular Formula | C26H23ClN2O4S |
| Molecular Weight | 494.99 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C26H23ClN2O4S/c1-16-9-11-20(12-18(16)3)34(32,33)24-14-29(23-7-5-4-6-21(23)26(24)31)15-25(30)28-19-10-8-17(2)22(27)13-19/h4-14H,15H2,1-3H3,(H,28,30) |
| Standard InChI Key | JYVVPZKFQYNRSK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)Cl)C |
Introduction
Synthesis
The synthesis of complex organic compounds like N-(3-chloro-4-methylphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. These steps may include:
-
Coupling Reactions: To form the quinoline core and attach the sulfonyl group.
-
Acylation: To introduce the acetamide moiety.
-
Purification: Techniques such as chromatography are used to ensure high purity.
| Step | Reaction Type | Purpose |
|---|---|---|
| 1. Formation of Quinoline Core | Cyclization | Create central structure |
| 2. Introduction of Sulfonyl Group | Coupling | Add sulfonyl group |
| 3. Acylation | Nucleophilic Acyl Substitution | Introduce acetamide |
Biological Activity
Compounds with similar structures often exhibit biological activities such as anticancer, antioxidant, or antimicrobial effects. The specific activity of N-(3-chloro-4-methylphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide would depend on its interactions with biological targets, which could be influenced by the sulfonyl and acetamide groups.
| Potential Activity | Mechanism |
|---|---|
| Anticancer | Inhibition of cell proliferation pathways |
| Antioxidant | Neutralization of free radicals |
| Antimicrobial | Disruption of microbial cell wall synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume